molecular formula C9H16O B093567 2-Isopropylcyclohexanone CAS No. 1004-77-9

2-Isopropylcyclohexanone

Cat. No. B093567
Key on ui cas rn: 1004-77-9
M. Wt: 140.22 g/mol
InChI Key: SDJUYPUXVFDUFF-UHFFFAOYSA-N
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Patent
US04399281

Procedure details

To a suspension of 4.0 g. (13.7 mmole) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane is added, while stirring, 0.5 g. (3.5 mmole) of 2-isopropylcyclohexanol in 10 ml of dichloromethane. The resulting reaction mixture is stirred for 4 hours and then filtered through a Hirsch funnel packed with 2 cm of Celite®. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over magnesium sulfate. The drying agent is then removed and the solvent evaporated to yield a colorless oil which is distilled via Kugelrohr to yield pure 2-isopropylcyclohexanone in a typical yield of 0.425 g. which is 86% of theoretical yield.
Quantity
13.7 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1C1C=CC=C[NH+]=1.[Cr](Cl)([O-])(=O)=O.[CH:23]([CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[OH:32])([CH3:25])[CH3:24]>ClCCl>[CH:23]([CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][C:27]1=[O:32])([CH3:25])[CH3:24] |f:0.1.2|

Inputs

Step One
Name
Quantity
13.7 mmol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=C(C=CC=C1)C1=[NH+]C=CC=C1.[Cr](=O)(=O)([O-])Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.5 mmol
Type
reactant
Smiles
C(C)(C)C1C(CCCC1)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 4.0 g
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
is stirred for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through a Hirsch funnel
WASH
Type
WASH
Details
The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent is then removed
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to yield a colorless oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled via Kugelrohr

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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